rac 7,14-Dihydroxy Efavirenz
Description
Overview of Efavirenz (B1671121) Metabolic Pathways and Metabolite Generation
Efavirenz is principally metabolized in the liver by the cytochrome P450 (CYP) system into various hydroxylated metabolites, which are subsequently conjugated, often with glucuronic acid, for excretion. drugbank.comhmdb.ca The primary routes of this initial (Phase I) metabolism involve hydroxylation at two main positions. The major pathway is the 8-hydroxylation of Efavirenz to form 8-hydroxyefavirenz (B1664214) (8-OH EFV), a reaction predominantly catalyzed by the CYP2B6 enzyme. pharmgkb.orgpharmgkb.orgnih.gov In fact, CYP2B6 is considered the main catalyst for the primary and secondary metabolism of Efavirenz. pharmgkb.org
These initial monohydroxylated products can undergo further oxidation (secondary metabolism) to form dihydroxylated metabolites. nih.govpharmgkb.org For instance, both 7-OH EFV and 8-OH EFV can be further oxidized, primarily by CYP2B6, to generate novel dihydroxylated forms. nih.govpharmgkb.orgnih.gov The formation of these secondary metabolites adds significant complexity to the metabolic profile of Efavirenz. pharmgkb.orgnih.gov
Table 1: Key Enzymes in Efavirenz Metabolism
| Metabolic Conversion | Primary Enzyme(s) Involved | Metabolite Type |
|---|---|---|
| Efavirenz → 8-hydroxyefavirenz | CYP2B6 (Major) pharmgkb.orgpharmgkb.org | Primary |
| Efavirenz → 7-hydroxyefavirenz (B1416612) | CYP2A6 (Principal) nih.govpharmgkb.org | Primary |
| 8-hydroxyefavirenz → 8,14-dihydroxyefavirenz (B8820817) | CYP2B6 pharmgkb.orgscielo.br | Secondary |
| 7-hydroxyefavirenz / 8-hydroxyefavirenz → Dihydroxylated metabolites | CYP2B6 nih.govpharmgkb.org | Secondary |
Significance of Hydroxylated Efavirenz Metabolites in Biochemical Studies
Initially considered to be inactive byproducts of drug clearance, the hydroxylated metabolites of Efavirenz are now a subject of significant biochemical investigation due to their own biological activities. drugbank.comnih.gov Research has revealed that these metabolites are not inert. A key area of interest is their off-target interaction with cytochrome P450 46A1 (CYP46A1), the primary enzyme responsible for cholesterol metabolism in the brain. nih.govacs.org
Studies have demonstrated that hydroxylated metabolites, including racemic mixtures of 7-OH EFV, 8-OH EFV, and 8,14-dihydroxy EFV, can allosterically activate CYP46A1 in vitro. nih.govnih.gov This activation is noteworthy because CYP46A1 is being explored as a potential therapeutic target for neurodegenerative disorders. nih.govmdpi.com The finding that these metabolites, which are present in plasma, can modulate such an important enzyme underscores the need to study their biochemical effects independently of the parent drug. acs.orgacs.org The characterization of these interactions is crucial for a complete understanding of the pharmacological and biochemical footprint of Efavirenz administration.
Rationale for Dedicated Investigation of rac 7,14-Dihydroxy Efavirenz and Related Dihydroxylated Forms
The investigation into dihydroxylated forms of Efavirenz, such as this compound, is driven by the complexity of their formation and their distinct biochemical properties. The "rac" prefix denotes a racemic mixture, containing equal amounts of left- and right-handed enantiomers of the 7,14-dihydroxy molecule.
Scientific inquiry has revealed that the formation of these secondary metabolites is not straightforward. For example, 8,14-dihydroxyefavirenz was not detected in some in vitro experiments using Efavirenz or its primary hydroxylated metabolites as substrates. pharmgkb.orgnih.govresearchgate.net However, it was detected and quantified in plasma samples from subjects who had taken Efavirenz. pharmgkb.orgnih.govresearchgate.net This suggests a more complex in vivo pathway, where the glucuronide or sulfate (B86663) conjugates of primary metabolites might be the actual precursors to further hydroxylation. pharmgkb.orgnih.govresearchgate.net
Research Objectives and Scope of Academic Inquiry
The academic inquiry into this compound and other dihydroxylated forms is guided by several key research objectives. A primary goal is to fully elucidate the complex and potentially novel metabolic pathways that lead to their formation in vivo. pharmgkb.orgnih.gov This includes confirming the role of conjugated intermediates in the secondary metabolism of Efavirenz.
A second major objective is to characterize the specific biochemical and pharmacological activities of these dihydroxylated metabolites. Researchers aim to determine how these compounds interact with various biological targets, with a particular focus on their ability to modulate enzymes like CYP46A1. nih.govmdpi.com This involves detailed in vitro experiments to measure enzyme activation and binding affinities. nih.govacs.org
Table 2: Comparative in vitro Effects of Efavirenz Metabolites on CYP46A1
| Compound | Observed Effect on CYP46A1 | Binding Site Interaction |
|---|---|---|
| (S)-Efavirenz | Allosteric activation nih.gov | Binds to a specific allosteric site for (S)-EFV nih.gov |
| (rac)-7-hydroxyefavirenz | Activation nih.govnih.gov | Binds to both the (S)-EFV and L-Glu allosteric sites nih.gov |
| (rac)-8-hydroxyefavirenz | Activation nih.gov | Binds to both the (S)-EFV and L-Glu allosteric sites nih.gov |
| (rac)-8,14-dihydroxyefavirenz | Activation nih.govnih.gov | Binds only to the L-Glu allosteric site nih.govmdpi.com |
| (rac)-7,8-dihydroxyefavirenz | Activation mdpi.com | Interacts only with the (S)-EFV binding site mdpi.com |
Properties
CAS No. |
1702668-54-9 |
|---|---|
Molecular Formula |
C₁₄H₉ClF₃NO₄ |
Molecular Weight |
347.67 |
Synonyms |
6-Chloro-1,4-dihydro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
Origin of Product |
United States |
Metabolic Formation and Enzymology of Rac 7,14 Dihydroxy Efavirenz
Elucidation of Primary Biotransformation Pathways Leading to Dihydroxylated Metabolites
The generation of dihydroxylated efavirenz (B1671121) metabolites is a sequential process that begins with the formation of monohydroxylated intermediates. These primary metabolites then serve as substrates for further oxidation.
Identification of Precursor Monohydroxylated Efavirenz Metabolites
The primary and most significant route of efavirenz metabolism involves hydroxylation at the 8-position to form 8-hydroxyefavirenz (B1664214). pharmgkb.orgresearchgate.netscielo.br This pathway accounts for the majority of efavirenz clearance. researchgate.netnih.gov A secondary, yet important, primary metabolic pathway is the hydroxylation at the 7-position, yielding 7-hydroxyefavirenz (B1416612). pharmgkb.orgresearchgate.netnih.gov In vitro studies with human liver microsomes have shown that 7- and 8-hydroxylation account for approximately 22.5% and 77.5% of the total efavirenz metabolism, respectively. nih.govnih.gov Both 7-hydroxyefavirenz and 8-hydroxyefavirenz are the essential precursors that can undergo further metabolic reactions to form dihydroxylated products. nih.govnih.gov
Detailed Analysis of Sequential Hydroxylation Mechanisms
Following the initial monohydroxylation, both 7-hydroxyefavirenz and 8-hydroxyefavirenz can be further oxidized to form dihydroxylated metabolites. nih.govnih.govasm.org Specifically, 7-hydroxyefavirenz can be metabolized to a dihydroxylated product, and similarly, 8-hydroxyefavirenz serves as a substrate for the formation of another dihydroxyefavirenz. researchgate.netresearchgate.net It is through this sequential hydroxylation that compounds such as 7,14-dihydroxyefavirenz are believed to be formed. While 8,14-dihydroxyefavirenz (B8820817) has been identified in vivo, its direct formation from 8-hydroxyefavirenz was not observed in some in vitro systems, suggesting that a conjugated form of 8-hydroxyefavirenz, such as a glucuronide or sulfate (B86663), might be the actual substrate for the second hydroxylation step in the body. nih.govresearchgate.net
Characterization of Cytochrome P450 Isoforms Mediating Dihydroxylation
The hydroxylation reactions, both primary and sequential, are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.
Principal Role of CYP2B6 in Metabolite Formation
The cytochrome P450 2B6 (CYP2B6) isoform is the principal enzyme responsible for the primary metabolism of efavirenz, primarily catalyzing the formation of 8-hydroxyefavirenz. pharmgkb.orgscielo.brup.ac.za Its crucial role extends to the secondary metabolic step, where it is also the major enzyme involved in the formation of dihydroxyefavirenz metabolites from both 7-hydroxyefavirenz and 8-hydroxyefavirenz. pharmgkb.orgscielo.brnih.govnih.gov In vitro experiments have confirmed that CYP2B6 catalyzes the sequential hydroxylation of efavirenz's hydroxylated metabolites. asm.org
Contribution of Other CYP Isoforms (e.g., CYP1A2, CYP2A6, CYP3A4, CYP3A5)
While CYP2B6 is the primary catalyst, other CYP isoforms contribute to efavirenz metabolism, particularly in the initial hydroxylation steps. CYP2A6 is the main enzyme responsible for the formation of 7-hydroxyefavirenz and may also have a minor role in 8-hydroxylation. pharmgkb.orgresearchgate.netnih.govnih.gov Other isoforms, including CYP1A2, CYP3A4, and CYP3A5, have been identified as minor contributors to the formation of 8-hydroxyefavirenz. pharmgkb.orgresearchgate.netscielo.br The involvement of these other enzymes in the subsequent dihydroxylation step is less pronounced, with CYP2B6 being the predominant catalyst. nih.gov
In Vitro Enzyme Kinetic Studies (Vmax, Km) for Metabolite Formation
Enzyme kinetic studies provide quantitative measures of the efficiency of these metabolic reactions. For the formation of a dihydroxylated metabolite from 7-hydroxyefavirenz by expressed CYP2B6, the reaction follows Michaelis-Menten kinetics. researchgate.net In contrast, the metabolism of 8-hydroxyefavirenz by CYP2B6 to its dihydroxylated form is characterized by a substrate inhibition model. researchgate.net
Interactive Table: In Vitro Enzyme Kinetics of Dihydroxyefavirenz Formation by CYP2B6
| Substrate | Kinetic Model | Vmax (pmol/min/pmol P450) | Km (μM) |
|---|---|---|---|
| 7-hydroxyefavirenz | Michaelis-Menten | 1.3 | 62.4 |
| 8-hydroxyefavirenz | Substrate Inhibition | 4.21 | 23.2 |
Data sourced from in vitro studies with expressed CYP2B6. researchgate.net
Investigation of Stereoselectivity in Enzymatic Hydroxylation Leading to rac 7,14-Dihydroxy Efavirenz
The formation of 7,14-dihydroxy Efavirenz is a secondary metabolic step, occurring after the initial hydroxylation of the parent compound, Efavirenz. The primary oxidative metabolite of Efavirenz is 8-hydroxyefavirenz, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme CYP2B6. tandfonline.compharmgkb.org Another minor primary metabolite is 7-hydroxyefavirenz, formed mainly by CYP2A6. pharmgkb.org
Both 7-hydroxyefavirenz and 8-hydroxyefavirenz can undergo further oxidation to form dihydroxylated metabolites. Specifically, CYP2B6 is the primary enzyme responsible for the conversion of 8-hydroxyefavirenz to 8,14-dihydroxyefavirenz. pharmgkb.orgasm.org The formation of a dihydroxylated metabolite from 7-hydroxyefavirenz is also primarily catalyzed by CYP2B6. researchgate.net
Studies investigating the stereoselectivity of these reactions have noted that CYP2B6 metabolizes (S)-Efavirenz much more efficiently than (R)-Efavirenz and does not produce the (R) isomers of 7-hydroxyefavirenz, 7,8-dihydroxyefavirenz, or 8,14-dihydroxyefavirenz from (R)-Efavirenz. acs.org This suggests a high degree of stereoselectivity in the enzymatic hydroxylation processes leading to the formation of dihydroxyefavirenz metabolites. While "rac-7,14-Dihydroxy Efavirenz" implies a racemic mixture, the enzymatic formation in humans is highly specific, predominantly yielding the (S)-isoform-derived metabolites.
Interestingly, in vitro experiments using human liver microsomes (HLM) did not detect the formation of 8,14-dihydroxyefavirenz when Efavirenz, 7-hydroxyefavirenz, or 8-hydroxyefavirenz were used as substrates. However, 8,14-dihydroxyefavirenz was detected and quantified in plasma samples from individuals who had taken an oral dose of Efavirenz. nih.gov This has led to the hypothesis that the glucuronide or sulfate conjugate of 8-hydroxyefavirenz might be the substrate for the subsequent 14-hydroxylation in vivo. nih.gov
Secondary Metabolic Transformations: Glucuronidation and Sulfation of Hydroxylated Metabolites
The hydroxylated metabolites of Efavirenz, including 7-hydroxyefavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz, undergo extensive phase II metabolism, primarily through glucuronidation and to a lesser extent, sulfation, to facilitate their excretion. tandfonline.comcpicpgx.org These conjugated metabolites are essentially inactive against HIV-1. drugbank.com The predominant route of elimination for Efavirenz metabolites is as glucuronide conjugates in the urine. tandfonline.compharmgkb.org
Sulfation of hydroxylated Efavirenz metabolites also occurs. The sulfate conjugate of 8-hydroxyefavirenz has been identified in the urine of rats and cynomolgus monkeys, but not in humans. acs.orgscielo.br
Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved
The glucuronidation of Efavirenz and its hydroxylated metabolites is carried out by various UDP-glucuronosyltransferase (UGT) isoforms. While the direct N-glucuronidation of the parent Efavirenz is specifically catalyzed by UGT2B7, the glucuronidation of its hydroxylated metabolites involves a broader range of UGT enzymes. tandfonline.comnih.govtandfonline.comnih.gov
In vitro studies using a panel of 12 recombinant human UGT isoforms demonstrated that almost all tested isoforms were involved in the glucuronidation of 7-hydroxyefavirenz (with the exception of UGT1A4), 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz. tandfonline.comnih.govtandfonline.com This indicates a significant overlap and redundancy in the UGT-mediated conjugation of these hydroxylated metabolites. Although multiple isoforms can catalyze these reactions, their relative contributions in vivo remain unclear. nih.govtandfonline.com
The following table summarizes the involvement of UGT isoforms in the glucuronidation of Efavirenz and its hydroxylated metabolites based on in vitro screening.
UGT Isoform Activity in Efavirenz Metabolite Glucuronidation
| Metabolite | UGT Isoforms Involved |
|---|---|
| Efavirenz (N-glucuronidation) | UGT2B7 (specific) |
| 7-hydroxyefavirenz | UGT1A1, 1A3, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17 |
| 8-hydroxyefavirenz | UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17 |
| 8,14-dihydroxyefavirenz | UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17 |
In Vitro Formation of Conjugated Metabolites
The formation of glucuronide conjugates of Efavirenz's hydroxylated metabolites has been demonstrated in vitro using human liver microsomes. nih.govtandfonline.comresearchgate.net Incubating 7-hydroxyefavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz with human liver microsomes in the presence of the necessary cofactors leads to the formation of their respective glucuronide conjugates. researchgate.net
Interestingly, the formation rates of the glucuronides of 7-hydroxyefavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz showed almost identical activity across 17 different human liver microsome samples, suggesting a more consistent metabolic rate for these pathways compared to the direct N-glucuronidation of Efavirenz, which exhibited over a 40-fold inter-individual variability. nih.govtandfonline.comresearchgate.net
In Vitro Metabolic Stability and Formation Kinetics in Microsomal and Cellular Systems
The metabolic stability of Efavirenz and the formation kinetics of its metabolites have been extensively studied in various in vitro systems, including human liver microsomes (HLMs) and cellular models. Efavirenz is extensively metabolized, with only insignificant amounts of the unchanged drug found in urine. scielo.brresearchgate.net
The kinetics of the secondary metabolism of the hydroxylated metabolites have also been characterized. In incubations with expressed CYP2B6, the formation of a dihydroxyefavirenz metabolite from 8-hydroxyefavirenz followed substrate inhibition kinetics, while the formation from 7-hydroxyefavirenz was best described by Michaelis-Menten kinetics. researchgate.net
The following table presents the kinetic parameters for the formation of dihydroxyefavirenz from hydroxylated metabolites by expressed CYP2B6.
Kinetic Parameters for Dihydroxyefavirenz Formation by CYP2B6
| Substrate | Kinetic Model | Vmax (pmol/min/pmol P450) | Km (µM) | Ks (µM) |
|---|---|---|---|---|
| 8-hydroxyefavirenz | Substrate Inhibition | 4.21 | 23.2 | 23.4 |
| 7-hydroxyefavirenz | Michaelis-Menten | 1.3 | 62.4 | N/A |
In cellular systems, such as primary hepatocytes, the metabolism of Efavirenz has also been observed. nih.gov Furthermore, studies using microglial cells have shown the conversion of racemic Efavirenz to 8-hydroxyefavirenz, while primary astrocytes, striatal neurons, and cortical neurons did not exhibit this metabolic activity. mdpi.com
Synthetic Strategies and Chemical Derivatization of Rac 7,14 Dihydroxy Efavirenz
Laboratory Synthesis Pathways for Reference Standards and Analogs
The laboratory synthesis of rac 7,14-Dihydroxy Efavirenz (B1671121) and its analogs is essential for creating reference standards for analytical and pharmacokinetic research. These standards are critical for the accurate quantification of the metabolite in biological samples. veeprho.com The synthesis of related hydroxylated metabolites, such as 7-hydroxy Efavirenz and 8-hydroxy Efavirenz, often involves the use of cytochrome P450 (P450) enzymes in vitro. For instance, P450 2A6 and P450 2B6 can be expressed in Escherichia coli to produce active enzymes that metabolize Efavirenz to its hydroxylated forms. nih.gov
The general synthetic route to Efavirenz analogs often starts with a suitable precursor, such as p-chloroaniline. A key step in forming the characteristic structure is the addition of an acetylide, like lithium cyclopropylacetylide, to a ketone precursor, such as a trifluoromethyl ketone. ptfarm.plrsc.org This addition creates a chiral quaternary center. rsc.org The synthesis of dihydroxylated analogs like 7,14-Dihydroxy Efavirenz can be achieved through further hydroxylation of monohydroxylated intermediates. acs.org Specifically, CYP2B6 is the primary enzyme responsible for the formation of 8,14-dihydroxy-efavirenz from 8-hydroxy-efavirenz. scielo.brscielo.brnih.gov
The synthesis of various Efavirenz analogs for research purposes has been documented. These analogs include compounds with modifications at different positions of the Efavirenz core structure. For example, analogs have been synthesized where the nitrogen at position 1 is replaced by a carbon, the keto group is absent, or the cyclopropyl (B3062369) ring is replaced by an ethyl group. acs.org These synthetic efforts provide a library of compounds for structure-activity relationship (SAR) studies.
Stereoselective Synthesis Approaches for Specific Isomers of Dihydroxy Efavirenz
The stereochemistry of Efavirenz and its metabolites is critical for their biological activity. While Efavirenz is administered as the (S)-enantiomer, which is a potent inhibitor of HIV-1 reverse transcriptase, its metabolites can exist as different stereoisomers. nih.gov The synthesis of specific isomers of dihydroxy Efavirenz is important for understanding their individual pharmacological and toxicological profiles.
Stereoselective synthesis often relies on the use of chiral catalysts or auxiliaries to control the formation of a specific enantiomer or diastereomer. A notable example in the synthesis of Efavirenz itself is the use of a chiral amino alcohol ligand, derived from ephedrine, in the addition of a complex organozinc reagent to a trifluoromethyl ketone. ptfarm.pl This method achieves high enantioselectivity. ptfarm.pl Another approach involves asymmetric autocatalysis, where the enantiomerically pure product acts as part of the chiral catalyst system to enhance enantioselectivity. researchgate.net
For dihydroxylated metabolites, stereoselective synthesis would involve the controlled hydroxylation of a specific enantiomer of a monohydroxylated precursor. For instance, starting with (S)-8-hydroxy Efavirenz, enzymatic hydroxylation at the C-14 position could theoretically yield a specific isomer of 8,14-dihydroxy Efavirenz. scielo.br While the literature extensively covers the stereoselective synthesis of Efavirenz, detailed methods specifically for the stereoselective synthesis of rac 7,14-Dihydroxy Efavirenz are less common, with many studies utilizing racemic mixtures or the (S)-isomer of related metabolites. acs.orgnih.govbiosynth.com
Isolation, Purification, and Characterization of Synthetic Intermediates and Final Products
Following the synthesis of this compound and its intermediates, robust methods for their isolation, purification, and characterization are imperative to ensure their identity and purity. High-pressure liquid chromatography (HPLC) is a primary technique used for both the purification and analytical assessment of these compounds. nih.gov
Isolation and Purification: Crude synthetic mixtures containing hydroxylated Efavirenz metabolites can be purified using preparative HPLC. nih.gov For instance, after enzymatic synthesis, the reaction mixture is typically processed to remove the enzyme and other components, followed by HPLC fractionation to isolate the desired metabolite. nih.gov A common procedure involves terminating the reaction with a solvent like acetonitrile (B52724), centrifuging the sample, and then subjecting the supernatant to HPLC. nih.gov
Characterization: The structural confirmation of the purified compounds relies on a combination of spectroscopic techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone methods for this purpose. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to obtain fragmentation patterns that help in structural elucidation. nih.gov For example, in the analysis of hydroxylated Efavirenz metabolites, specific multiple reaction monitoring (MRM) transitions are used for quantification in liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov
The table below summarizes the analytical techniques used in the characterization of Efavirenz and its metabolites.
| Analytical Technique | Application | Reference |
| High-Pressure Liquid Chromatography (HPLC) | Purification and quantification of Efavirenz and its metabolites. | nih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation through fragmentation patterns. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation of the carbon-hydrogen framework. | nih.gov |
Chemical Modification and Derivatization for Advanced Research Applications (e.g., Isotope Labeling)
Chemical modification and derivatization of this compound are employed to create tools for advanced research, particularly in metabolic and pharmacokinetic studies. Isotope labeling is a key derivatization strategy.
Isotope Labeling: Deuterium-labeled analogs of Efavirenz metabolites, such as this compound-d4 and rac 8,14-Dihydroxy Efavirenz-d4, are synthesized to be used as internal standards in analytical methods like mass spectrometry and liquid chromatography. veeprho.comimpurity.com The incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N) into the molecule results in a compound that is chemically identical to the analyte but has a different mass. veeprho.comimpurity.commedchemexpress.com This mass difference allows for precise quantification in biological matrices by correcting for variations during sample preparation and analysis. veeprho.com
For example, this compound-d4 is the isotope-labeled analog of this compound. impurity.com Similarly, other deuterated analogs like 7-Hydroxy-Efavirenz D4 and 8-Hydroxy-Efavirenz D4 are also synthesized for use as reference standards in analytical method development and validation. The synthesis of these labeled compounds often follows similar pathways to their unlabeled counterparts, but with the introduction of isotopically enriched starting materials or reagents at a suitable stage.
The table below provides examples of isotopically labeled Efavirenz derivatives.
| Labeled Compound | Application | Reference |
| This compound-d4 | Isotope labeled analog for use as a standard. | impurity.com |
| rac 8,14-Dihydroxy Efavirenz-d4 | Deuterium-labeled analog used as an internal standard in analytical and pharmacokinetic research. | veeprho.com |
| 7-Hydroxy-Efavirenz D4 | Used for analytical method development and validation. | |
| 8-Hydroxy-Efavirenz D4 | Used as a reference standard. | |
| (Rac)-Efavirenz-d4 | Labeled racemic Efavirenz. | medchemexpress.eu |
Other Derivatizations: While isotope labeling is a prominent example, other chemical modifications can be envisioned for specific research purposes, such as attaching fluorescent tags for imaging studies or linking the molecule to affinity matrices for protein binding studies.
Advanced Analytical Methodologies for Characterization and Quantification of Rac 7,14 Dihydroxy Efavirenz
Chromatographic Separation Techniques
Chromatography is fundamental to isolating rac-7,14-Dihydroxy Efavirenz (B1671121) from complex biological matrices and resolving its different stereoisomers.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the primary and most robust technique for the quantification of Efavirenz and its metabolites, including 7,14-Dihydroxy Efavirenz, in biological samples such as plasma, urine, and cerebrospinal fluid. researchgate.netbohrium.comijpsonline.com The development of sensitive and specific LC-MS/MS methods is critical for pharmacokinetic studies and therapeutic drug monitoring. researchgate.netsemanticscholar.orgplos.org
Method development typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.netnih.govnih.gov Sample preparation often employs protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. researchgate.netnih.govresearchgate.net
Chromatographic separation is commonly achieved using reverse-phase C18 columns. ijpsonline.comnih.gov The mobile phase composition is optimized to achieve efficient separation of the analyte from other metabolites and endogenous compounds. ijpsonline.comresearchgate.net Gradient elution with a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) is frequently used. plos.orgresearchgate.netulisboa.pt
For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. semanticscholar.orgplos.org This involves monitoring a specific precursor ion to product ion transition for the analyte. For instance, a method for the simultaneous determination of Efavirenz and its hydroxylated metabolites used negative ion mode electrospray ionization, monitoring the mass transition m/z 346 → 262 for 8,14-dihydroxyefavirenz (B8820817). researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) coupled with LC, such as with an Orbitrap mass spectrometer, can also be employed for quantification, offering high accuracy and the ability to identify unknown metabolites. nih.govnih.gov
Method validation is performed according to regulatory guidelines, ensuring the method is accurate, precise, selective, and stable under various conditions. nih.govnih.gov Key validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, precision, and stability. plos.orgnih.gov Studies have reported significant instability of 7,14-Dihydroxy Efavirenz in plasma at room temperature, -20°C, and upon heat treatment, highlighting the critical need for optimized sample handling and storage protocols. nih.gov
Table 1: Example LC-MS/MS Method Parameters for Efavirenz Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography Column | Reverse-phase C18 | ijpsonline.comnih.gov |
| Mobile Phase | Acetonitrile and 20 mM ammonium acetate (B1210297) with 0.1% formic acid | researchgate.net |
| Ionization Mode | Negative Electrospray Ionization (ESI) | researchgate.net |
| MRM Transition (8,14-dihydroxyefavirenz) | m/z 346 → 262 | researchgate.netresearchgate.net |
| Sample Preparation | Protein precipitation or Liquid-Liquid Extraction | researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is the predominant technique for the analysis of Efavirenz and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) has limited direct applications for rac-7,14-Dihydroxy Efavirenz. The polar and thermally labile nature of dihydroxylated metabolites generally makes them unsuitable for direct GC analysis without derivatization. Literature primarily points to LC-MS as the method of choice. ijpsonline.comscielo.br However, GC-MS can be utilized in related metabolic studies, for example, in the analysis of sterols like 24-hydroxycholesterol, whose formation can be affected by Efavirenz metabolites. nih.gov
Chiral Chromatography for Enantiomeric and Diastereomeric Resolution
Efavirenz possesses a chiral center, and its metabolism can lead to multiple stereoisomeric metabolites. researchgate.netrjppd.org As rac-7,14-Dihydroxy Efavirenz contains at least two chiral centers (at position C4 of the benzoxazine (B1645224) ring and C14 on the cyclopropane (B1198618) ring), it can exist as a mixture of diastereomers. The separation of these stereoisomers is crucial as they may exhibit different pharmacological and toxicological profiles. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is the established method for resolving enantiomers and diastereomers. sapub.orgjfda-online.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. sapub.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. sapub.orgjfda-online.com For instance, a Chiralcel OD-H column has been successfully used for the enantiomeric separation of Efavirenz. sapub.org
The development of a chiral separation method involves optimizing the mobile phase, which typically consists of a non-polar solvent like n-hexane and a polar modifier such as isopropyl alcohol. sapub.org The resolution is achieved through the formation of transient diastereomeric complexes between the analytes and the chiral stationary phase. sapub.org The enantiomer that forms the more stable complex is retained longer on the column. sapub.org While specific methods for the diastereomeric resolution of rac-7,14-Dihydroxy Efavirenz are not extensively detailed in the literature, the principles and techniques applied to the parent compound are directly applicable. sapub.orgjfda-online.com
Table 2: Typical Chiral HPLC Parameters for Efavirenz Enantiomer Separation
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Column | Chiracel OD-H (250 mm x 4.6 mm, 5 µm) | sapub.org |
| Mobile Phase | n-Hexane: Isopropyl alcohol (90:10 v/v) | sapub.org |
| Flow Rate | 1.0 mL/min | sapub.org |
| Detection | Photodiode Array (PDA) at 254 nm | sapub.org |
| Column Temperature | 30°C | sapub.org |
High-Resolution Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural elucidation of metabolites like rac-7,14-Dihydroxy Efavirenz.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unequivocal determination of the chemical structure of Efavirenz metabolites. pharmgkb.orgnih.gov High-field NMR provides detailed information about the molecular framework, including the position of hydroxyl groups and the stereochemistry of chiral centers. pharmgkb.orgnih.govkau.edu.sa By analyzing various NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), the precise connectivity of atoms and the spatial arrangement of the molecule can be established. This technique was instrumental in identifying and characterizing various hydroxylated metabolites of Efavirenz, confirming hydroxylation on both the aromatic ring and the cyclopropane ring. pharmgkb.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.govnih.gov This is crucial for identifying unknown metabolites. nih.gov Instruments like the Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can achieve mass accuracy within a few parts per million (ppm). researchgate.netnih.gov
In addition to precise mass measurement of the precursor ion, HRMS allows for the analysis of fragmentation patterns (MS/MS spectra). researchgate.netnih.gov The high resolution and mass accuracy of the fragment ions provide unambiguous identification of the product ions, which helps in elucidating the structure of the metabolite. researchgate.net For example, the fragmentation of 8,14-dihydroxyefavirenz shows a characteristic loss of a carbon dioxide molecule, similar to the parent drug Efavirenz. researchgate.net This detailed fragmentation analysis, combined with the accurate mass data, makes HRMS an essential technique for the characterization of metabolites like rac-7,14-Dihydroxy Efavirenz. researchgate.netnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used for the structural confirmation of pharmaceutical compounds and their metabolites. While specific, detailed IR and UV-Vis spectral data for rac 7,14-Dihydroxy Efavirenz are not extensively published, the principles of these techniques allow for a theoretical determination of their application.
UV-Visible Spectroscopy: For Efavirenz, UV detection is commonly performed at wavelengths around 246-251 nm. researchgate.netresearchgate.net The UV spectrum of this compound would be expected to show absorption maxima influenced by its benzoxazinone (B8607429) core structure. The introduction of hydroxyl groups could potentially lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption wavelength compared to the parent Efavirenz molecule, depending on their position and interaction with the chromophore. UV-Vis spectroscopy is particularly useful in quantitative analysis, forming the basis for many HPLC-UV methods. researchgate.netactascientific.com
Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For Efavirenz, characteristic IR bands include those for the C=O stretching vibration (around 1743 cm⁻¹), -NH- stretching (around 3310 cm⁻¹), the aromatic C=C bond vibrations (1494-1600 cm⁻¹), and the triple bond stretching (around 2242 cm⁻¹). researchgate.net The IR spectrum of this compound would be expected to retain these characteristic bands, with the addition of a broad absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibrations from the two hydroxyl groups. This confirmation of the presence of hydroxyl groups is a key step in verifying the structure of the dihydroxylated metabolite.
Development and Validation of Bioanalytical Methods for Pre-clinical Samples
The development of robust and validated bioanalytical methods is critical for the accurate quantification of drug metabolites in complex biological matrices like plasma, urine, and cerebrospinal fluid (CSF). phmethods.net For this compound, which is often found at low concentrations, highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically required. nih.govbohrium.com
Sample Preparation Strategies (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction)
Effective sample preparation is a prerequisite for reliable quantification, as it removes interfering substances from the biological matrix. Several strategies are employed for Efavirenz and its metabolites.
Protein Precipitation (PPT): This is a rapid and straightforward method involving the addition of an organic solvent, such as acetonitrile, to a plasma sample to precipitate proteins. plos.org While simple, it may be less clean than other methods, potentially leading to matrix effects in LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE): LLE uses two immiscible liquid phases to separate the analyte from the sample matrix. For Efavirenz and its metabolites, samples can be alkalinized and extracted with a mixture of organic solvents like ethyl acetate and hexane. asm.org This technique generally provides a cleaner extract than PPT.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that can yield very clean extracts. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. ijpcbs.com For Efavirenz and its metabolites, C18 sorbents have been successfully used. ijpcbs.com Another advanced technique, Supported Liquid Extraction (SLE), has also been effectively used to extract Efavirenz and its hydroxylated metabolites, including 8,14-dihydroxyefavirenz, from plasma. nih.gov
The choice of method depends on the required sensitivity, sample throughput, and the complexity of the biological matrix.
Quantification Methodologies and Calibration Curve Establishment
Quantification is typically achieved using LC-MS/MS, which offers high sensitivity and selectivity. plos.org The method involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. For instance, a study identified a dihydroxylated Efavirenz metabolite in human liver microsome incubates using this approach. researchgate.net
A calibration curve is essential for accurate quantification. It is constructed by analyzing a series of calibration standards prepared by spiking known concentrations of the analyte into a blank biological matrix. ijpcbs.com The concentration range should encompass the expected levels of the metabolite in pre-clinical samples. plos.org
Table 1: Example of Calibration Curve Parameters for Efavirenz Metabolite Analysis
| Parameter | Description | Example Value | Source |
|---|---|---|---|
| Technique | Analytical Instrument | LC-MS/MS | plos.org |
| Analyte | Target Compound | Efavirenz (as model) | plos.org |
| Concentration Range | The range over which the method is linear | 1.0–2,500 ng/mL | plos.org |
| Regression Model | Mathematical fit for the curve | Weighted least square regression | ijpcbs.com |
| Correlation Coefficient (r²) | A measure of the goodness of fit of the curve | >0.99 | plos.org |
For this compound, a validated method established a lower limit of quantification (LLOQ) of 0.5 ng/mL in human plasma. nih.gov
Assessment of Selectivity, Linearity, Accuracy, and Precision for Research Applications
Method validation is performed according to regulatory guidelines to ensure the reliability of the analytical data. researchgate.net
Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug and other metabolites. plos.org
Linearity: Assessed by the correlation coefficient of the calibration curve, which should ideally be close to 1.0. researchgate.net
Accuracy: This measures the closeness of the determined value to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into the matrix. For Efavirenz methods, accuracy is typically expected to be within 85-115% (or 80-120% for LLOQ). plos.org
Precision: This refers to the closeness of repeated measurements. It is expressed as the relative standard deviation (%RSD) and is assessed at both intra-day and inter-day levels. A %RSD of less than 15% is generally required (less than 20% for LLOQ). plos.orgijpcbs.com
Table 2: Representative Bioanalytical Method Validation Data
| Validation Parameter | Acceptance Criteria | Example Finding for Efavirenz Method | Source |
|---|---|---|---|
| Intra-day Precision (%RSD) | ≤15% | 2.41% to 6.42% | plos.org |
| Inter-day Precision (%RSD) | ≤15% | 3.03% to 9.18% | plos.org |
| Intra-day Accuracy (% Bias) | Within ±15% | 100% to 111% | plos.org |
| Inter-day Accuracy (% Bias) | Within ±15% | 95.2% to 108% | plos.org |
| LLOQ | - | 0.5 ng/mL (for 8,14-dihydroxyefavirenz) | nih.gov |
It is important to note that some metabolites, including 7-hydroxyefavirenz (B1416612) and 8,14-dihydroxyefavirenz, have shown instability in plasma at room temperature and during freeze-thaw cycles, which must be accounted for during method development and sample handling. nih.gov
Application of Analytical Methods in In Vitro and Animal Biotransformation Studies
Validated analytical methods are applied to investigate the formation and disposition of this compound in various experimental settings.
In Vitro Studies: These studies often use human liver microsomes (HLMs) or recombinant enzymes to identify the metabolic pathways and the specific enzymes responsible for metabolite formation. researchgate.net For example, research has shown that 7-hydroxyefavirenz and 8-hydroxyefavirenz (B1664214) can be further oxidized to a dihydroxylated metabolite, with CYP2B6 being the primary enzyme involved. researchgate.net In vitro studies using brain microsomes from different species have also detected the formation of metabolites like 8,14-diOHEFV glucuronide, highlighting the brain's capacity to metabolize Efavirenz. nih.gov
Animal and Human Biotransformation Studies: Analytical methods are used to quantify metabolite levels in biological samples from pre-clinical animal models and human subjects. bohrium.com One study performed a quantitative analysis of Efavirenz metabolites in plasma, urine, and CSF from patients. It was found that 8,14-dihydroxyefavirenz was present in plasma samples from subjects who had taken Efavirenz, suggesting it is a relevant in vivo metabolite. researchgate.net Furthermore, phase II conjugates, such as glucuronides and sulfates of hydroxylated metabolites, have been identified as major circulating species, indicating extensive secondary metabolism. bohrium.com These studies are crucial for building a comprehensive picture of the drug's metabolic fate.
Pharmacological and Biological Activities of Rac 7,14 Dihydroxy Efavirenz Pre Clinical, in Vitro, Mechanistic
Evaluation of Interaction with Drug-Metabolizing Enzymes and Transporters (In Vitro)
The primary metabolism of the parent compound, efavirenz (B1671121), is mediated extensively by cytochrome P450 (CYP) enzymes. CYP2B6 is the principal enzyme responsible for the 8-hydroxylation of efavirenz to 8-hydroxyefavirenz (B1664214), and it also catalyzes the subsequent formation of the secondary metabolite, 8,14-dihydroxyefavirenz (B8820817). pharmgkb.orgasm.orgresearchgate.netnih.gov The formation of 7-hydroxyefavirenz (B1416612) is mainly catalyzed by CYP2A6. pharmgkb.orgnih.gov The parent drug, efavirenz, is known to be an inducer of its own metabolism through the induction of CYP2B6 and CYP3A4, and it also acts as an inhibitor of CYP2C9, CYP2C19, and CYP3A4 in vitro. asm.org
However, specific data on the inhibitory or inductive effects of the metabolite rac 7,14-Dihydroxy Efavirenz on this broad range of drug-metabolizing CYP450 isoforms are not extensively detailed in the current body of scientific literature. The majority of research has focused on the metabolism leading to the formation of this dihydroxy compound and its specific interactions with CYP46A1, rather than its broader impact on other CYPs.
The interaction of efavirenz and its metabolites with drug transporters is a critical factor in their disposition. The parent compound, efavirenz, has been investigated for its interaction with several ATP-binding cassette (ABC) transporters. Studies suggest that efavirenz is not a substrate for P-glycoprotein (ABCB1), a prominent efflux transporter. pharmgkb.orgnih.gov Conversely, some evidence points to efavirenz being an inducer of the breast cancer resistance protein (BCRP, or ABCG2). mdpi.com Furthermore, efavirenz has been identified as a potential inhibitor of the multidrug resistance-associated protein 3 (MRP3). nih.gov
There is a notable lack of specific research identifying this compound as a substrate for particular efflux or uptake transporters. The increased polarity of this dihydroxy metabolite compared to its parent compound suggests that its interactions with transporters would likely differ, but detailed in vitro studies to confirm and characterize these potential interactions are not widely available.
Assessment of Inhibition or Induction Potential on Cytochrome P450 Isoforms
Mechanistic Studies of CYP46A1 Allosteric Activation by Dihydroxy Efavirenz Metabolites
A significant area of research for efavirenz metabolites is their interaction with CYP46A1, the primary enzyme for cholesterol elimination in the brain. mdpi.com Studies have revealed that efavirenz and its hydroxylated metabolites act as allosteric activators of this enzyme. mdpi.com
In vitro studies have identified two distinct allosteric sites on the CYP46A1 enzyme: one for (S)-Efavirenz and another for the neurotransmitter L-glutamate (L-Glu). mdpi.com The dihydroxy metabolites of efavirenz exhibit preferential binding to these sites based on their hydroxylation pattern. mdpi.com Specifically, 8,14-dihydroxy Efavirenz binds to the L-Glu allosteric site, whereas 7,8-dihydroxy Efavirenz interacts with the allosteric site for (S)-Efavirenz. mdpi.com This contrasts with monohydroxy metabolites, which have been shown to be capable of binding to both allosteric sites. mdpi.com This differential binding is a key determinant of how these metabolites modulate CYP46A1 activity. mdpi.com
In vitro enzyme assays using purified recombinant CYP46A1 have demonstrated that the hydroxylated metabolites of efavirenz, including the dihydroxy forms, are more potent activators of the enzyme than the parent compound, (S)-Efavirenz. acs.org These metabolites not only induce a higher maximal activation of CYP46A1 but also exhibit reduced or no enzyme inhibition at higher concentrations, a phenomenon observed with the parent drug. mdpi.comacs.org
Co-incubation studies have further elucidated these mechanisms. When 8,14-dihydroxy Efavirenz (which binds to the L-Glu site) is co-incubated with (S)-Efavirenz, a synergistic activation of CYP46A1 is observed. mdpi.com Conversely, its activation effect is diminished in the presence of L-Glu, suggesting competition for the same allosteric site. mdpi.com These findings underscore that the hydroxylation position on the efavirenz molecule dictates the binding site and subsequent activation pattern of CYP46A1. mdpi.com
Table 1: In Vitro Activation of CYP46A1 by Efavirenz and its Hydroxylated Metabolites
| Compound | Maximal Fold Activation (vs. Basal Activity) | Key Characteristics |
| (S)-Efavirenz | ~4.1-fold | Exhibits inhibition at concentrations >20 μM. acs.org |
| (S)-8-hydroxyefavirenz | ~5.8-fold | Bell-shaped activation curve; less inhibition at higher concentrations than (S)-Efavirenz. acs.org |
| rac-8-hydroxyefavirenz | ~6.2-fold | Bell-shaped activation curve; less inhibition at higher concentrations than (S)-Efavirenz. acs.org |
| rac-8,14-dihydroxyefavirenz | ~6.2-fold | Hyperbolic activation curve; does not inhibit CYP46A1 at concentrations up to 100 μM. acs.org |
This table is generated based on data reported in the cited literature.
The allosteric activation of CYP46A1 by efavirenz metabolites has been studied in vivo using animal models of Alzheimer's disease, such as 5XFAD mice. Treatment with rac-8,14-dihydroxyefavirenz was found to activate CYP46A1 in the brain, leading to an increase in brain cholesterol turnover. frontiersin.org This was accompanied by downstream effects, including increased levels of acetyl-CoA and acetylcholine (B1216132) and a reduction in amyloid-beta 42 peptide content. frontiersin.org
In Vitro Enzyme Activity Assays in the Presence of Metabolites
Assessment of Specific Cellular Pathway Modulation (In Vitro mechanistic studies)
In vitro mechanistic studies have primarily focused on the interaction of rac-7,14-Dihydroxy Efavirenz with cytochrome P450 46A1 (CYP46A1), an enzyme predominantly found in the brain that plays a crucial role in cholesterol metabolism by converting cholesterol to 24-hydroxycholesterol. nih.govmdpi.com These studies have revealed that, like its parent compound Efavirenz, rac-7,14-Dihydroxy Efavirenz can allosterically activate CYP46A1. mdpi.comnih.gov
The mechanism of this activation involves binding to specific allosteric sites on the CYP46A1 enzyme that are distinct from the active site. mdpi.comresearchgate.net Research has identified two main allosteric sites on CYP46A1: one for Efavirenz and another for the neurotransmitter L-glutamate (L-Glu). researchgate.netnih.gov In vitro studies have demonstrated that while some Efavirenz metabolites can bind to both sites, the dihydroxy metabolites, including rac-7,14-Dihydroxy Efavirenz, exhibit a preference for a single allosteric site. nih.gov Specifically, rac-7,14-Dihydroxy Efavirenz has been shown to bind to the L-Glu allosteric site. mdpi.comnih.gov
This selective binding to the L-Glu site influences how rac-7,14-Dihydroxy Efavirenz modulates CYP46A1 activity, particularly in the presence of other activators. nih.gov For instance, in co-incubation studies with (S)-Efavirenz, which binds to the Efavirenz allosteric site, a synergistic activation of CYP46A1 is observed with rac-7,14-Dihydroxy Efavirenz. acs.org However, when co-incubated with L-Glu, the activation of CYP46A1 by rac-7,14-Dihydroxy Efavirenz is reduced, as both compounds compete for the same allosteric site. nih.govacs.org This differential modulation underscores the complexity of the cellular pathway regulation by this metabolite.
Furthermore, investigations into the binding affinity have shown that rac-7,14-Dihydroxy Efavirenz, along with other hydroxylated metabolites, can bind to the CYP46A1 active site in the absence of cholesterol, inducing a type 2 spectral response with an apparent dissociation constant (Kd) in the low micromolar range. nih.gov
Table 1: In Vitro Mechanistic Data for rac-7,14-Dihydroxy Efavirenz
| Parameter | Observation | Source(s) |
|---|---|---|
| Target Enzyme | Cytochrome P450 46A1 (CYP46A1) | mdpi.commdpi.comnih.gov |
| Primary Mechanism | Allosteric activation | mdpi.comnih.gov |
| Binding Site | Preferentially binds to the L-glutamate (L-Glu) allosteric site | mdpi.comnih.gov |
| Interaction with (S)-Efavirenz | Synergistic activation of CYP46A1 in co-incubations | acs.org |
| Interaction with L-Glutamate | Competitive binding, leading to reduced CYP46A1 activation | nih.govacs.org |
| Active Site Binding | Induces a type 2 spectral response in the absence of cholesterol | nih.gov |
| Apparent Dissociation Constant (Kd) | Low micromolar range (1.6–4.1 μM) | nih.gov |
Structural Elucidation and Stereochemical Characterization of Rac 7,14 Dihydroxy Efavirenz
Determination of Absolute Configuration at Chiral Centers
The structure of rac 7,14-Dihydroxy Efavirenz (B1671121) contains one chiral center: the quaternary carbon atom at the C-4 position of the benzoxazinone (B8607429) ring. This carbon is bonded to four different substituents: the trifluoromethyl group, the ethynyl-cyclopropanol group, the oxygen atom (O-3), and the substituted benzene (B151609) ring (C-4a).
The prefix "rac," short for racemate, signifies that the compound is an equimolar mixture of the two possible enantiomers at this C-4 center:
(4S)-6-chloro-7-hydroxy-4-((1-hydroxycyclopropyl)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d] nih.govdntb.gov.uaoxazin-2-one
(4R)-6-chloro-7-hydroxy-4-((1-hydroxycyclopropyl)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d] nih.govdntb.gov.uaoxazin-2-one
While the absolute configuration for the parent drug, (S)-Efavirenz, is known, specific studies detailing the isolation and absolute configuration determination for the individual enantiomers of 7,14-Dihydroxy Efavirenz are not prominently available in the reviewed literature. drugbank.comnih.gov The compound is typically synthesized and studied as a racemic mixture. lgcstandards.com
Conformational Analysis and Molecular Geometry
Detailed conformational analysis and precise molecular geometry data from techniques like X-ray crystallography for rac 7,14-Dihydroxy Efavirenz are not available in published literature. However, its conformation can be inferred from the known structures of Efavirenz and its other metabolites. researchgate.net
The molecule's geometry is constrained by several key features:
Benzoxazinone Ring System: This fused ring system forms a relatively rigid core.
Tetrahedral C-4 Carbon: The stereocenter at C-4 dictates the three-dimensional arrangement of the bulky trifluoromethyl and cyclopropylethynyl side chains.
Cyclopropylacetylene Side Chain: This group extends from the C-4 carbon, with the terminal cyclopropyl (B3062369) ring possessing its own rigid, triangular geometry. The C-14 hydroxyl group adds a polar functional group to this otherwise hydrophobic chain.
C-7 Hydroxyl Group: The addition of a hydroxyl group to the aromatic ring introduces a potential site for hydrogen bonding, which could influence its interaction with biological targets.
Computational docking studies performed on closely related dihydroxy metabolites, such as 8,14-dihydroxyefavirenz (B8820817), suggest that these molecules can fit into specific allosteric binding sites on enzymes like CYP46A1. nih.govacs.orgresearchgate.net These models imply a specific three-dimensional conformation is adopted upon binding, though this may differ from its lowest energy state in solution.
Crystal Structure Analysis
As of the current body of scientific literature, there is no evidence of a successful crystal structure analysis for this compound or its individual isomers. Obtaining single crystals of sufficient quality for X-ray diffraction can be challenging for complex organic molecules, particularly for racemic mixtures which can sometimes crystallize less readily than pure enantiomers. While crystal structures for the parent compound Efavirenz in complex with its target enzyme, HIV-1 reverse transcriptase, have been solved, similar data for this specific dihydroxy metabolite is not available. researchgate.net
Stereoisomer-Specific Research Considerations and Implications for Biological Activity
While specific biological activity data for this compound is limited, extensive research on other racemic and enantiomerically pure Efavirenz metabolites provides critical insights into the potential role of its stereochemistry. Studies have focused on the off-target activation of the enzyme CYP46A1, which is crucial for cholesterol metabolism in the brain. nih.govmdpi.com
Research on the closely related metabolites 7,8-dihydroxy Efavirenz and 8,14-dihydroxy Efavirenz has revealed that the position of the hydroxyl groups is more deterministic for biological activity on CYP46A1 than the absolute configuration (chirality) at the C-4 center. nih.govdntb.gov.ua Both the (S)-enantiomers and the racemic mixtures of hydroxylated Efavirenz metabolites were found to activate purified CYP46A1 in vitro. nih.govmdpi.com
Key findings from these related compounds suggest that different dihydroxy metabolites preferentially bind to different allosteric sites on the CYP46A1 enzyme. For instance, 8,14-dihydroxy Efavirenz (both racemic and the (S)-isomer) primarily binds to the allosteric site for L-glutamate, whereas 7,8-dihydroxy Efavirenz binds to the allosteric site for (S)-Efavirenz. nih.gov This differential binding, in turn, dictates how they modulate the enzyme's activity. nih.gov The spatial configuration of the isomers ((R) vs. (S)) did not appear to affect which allosteric site was targeted. nih.gov
These findings imply that for this compound, both the (4S) and (4R) enantiomers would likely exhibit similar biological activity in terms of CYP46A1 activation. The primary determinant of its specific effect would be how the 7-hydroxy and 14-hydroxy substitution pattern directs its binding to the enzyme's allosteric sites.
Table 2: Summary of Stereoisomer Effects on CYP46A1 for Related Dihydroxy Efavirenz Metabolites
| Compound | Chirality | Target Allosteric Site on CYP46A1 | Implication |
| 7,8-dihydroxy Efavirenz | (S) or racemic | (S)-Efavirenz binding site nih.gov | Activation is not dependent on stereochemistry. nih.gov |
| 8,14-dihydroxy Efavirenz | (S) or racemic | L-glutamate binding site nih.govnih.gov | Activation is not dependent on stereochemistry. nih.gov |
Computational and in Silico Studies of Rac 7,14 Dihydroxy Efavirenz
Molecular Docking Simulations with Target Enzymes and Receptors (e.g., CYP46A1, reverse transcriptase)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is used to understand binding mechanisms and predict the strength of interaction.
Interaction with CYP46A1
The primary off-target enzyme of interest for Efavirenz (B1671121) and its metabolites is Cytochrome P450 46A1 (CYP46A1), the main enzyme responsible for cholesterol metabolism in the brain. researchgate.net Studies have revealed that CYP46A1 possesses two distinct allosteric sites, one for (S)-Efavirenz (EFV) and another for the neurotransmitter L-glutamate (L-Glu), both of which can activate the enzyme. researchgate.netnih.gov
Computational docking simulations have been crucial in elucidating how dihydroxy metabolites of Efavirenz interact with CYP46A1. The key finding is that the specific position of the hydroxyl groups on the Efavirenz scaffold dictates which allosteric site the metabolite will bind to. nih.govmdpi.com
(rac)-7,8-dihydroxyefavirenz was found to interact exclusively with the EFV-binding allosteric site. mdpi.com
(rac)-8,14-dihydroxyefavirenz , in contrast, binds only to the L-Glu-binding allosteric site. mdpi.comnih.gov
Interestingly, monohydroxylated metabolites like 7-hydroxyefavirenz (B1416612) and 8-hydroxyefavirenz (B1664214) are capable of binding to both allosteric sites. nih.govmdpi.com
This differential binding explains the varied effects these metabolites have on CYP46A1 activity, particularly when co-incubated with other activators. mdpi.com Furthermore, spectral analysis and docking studies suggest that in the absence of the cholesterol substrate, these hydroxylated metabolites can also bind within the CYP46A1 active site itself. nih.govacs.org
Interaction with Reverse Transcriptase
While the parent drug, (S)-Efavirenz, is a potent non-nucleoside inhibitor of the HIV-1 reverse transcriptase, its hydroxylated metabolites are considered essentially inactive against the virus. mdpi.comdrugbank.comnih.gov Consequently, detailed molecular docking studies on the interaction between dihydroxy-efavirenz metabolites and reverse transcriptase are limited, as they are not considered pharmacologically relevant for antiretroviral activity.
Table 1: Summary of Molecular Docking Findings for Efavirenz Dihydroxy Metabolites with CYP46A1
| Compound | Predicted Binding Site on CYP46A1 | Reference |
|---|---|---|
| (rac)-7,8-dihydroxyefavirenz | Binds to the allosteric site for (S)-Efavirenz. | mdpi.com |
| (rac)-8,14-dihydroxyefavirenz | Binds to the allosteric site for L-Glutamate. | mdpi.comnih.gov |
Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations provide a more detailed view of ligand-protein interactions than static docking models. By simulating the movements of atoms over time, MD can reveal the stability of binding poses, the role of water molecules, and crucial conformational changes in the protein structure induced by the ligand.
Specific MD simulation studies focusing on rac 7,14-Dihydroxy Efavirenz are not extensively published. However, the results from molecular docking studies strongly imply dynamic effects that MD simulations are designed to explore. The binding of Efavirenz metabolites to allosteric sites on CYP46A1 is known to activate the enzyme, a process that inherently involves conformational changes within the protein. nih.gov
MD simulations would be the ideal computational tool to:
Visualize the precise conformational shifts in CYP46A1 upon the binding of (rac)-7,8-dihydroxyefavirenz or (rac)-8,14-dihydroxyefavirenz.
Analyze the stability of the ligand-receptor complex over time and identify key amino acid residues that maintain the interaction.
Understand how binding at an allosteric site translates into functional changes at the distant catalytic active site, a mechanism central to the activation of CYP46A1.
While direct MD simulation data is sparse, the docking results provide a solid foundation for hypothesizing that the binding of these dihydroxy metabolites initiates a cascade of dynamic structural rearrangements responsible for the observed increase in enzyme activity. researcher.life
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Effects
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. Although formal QSAR models for Efavirenz metabolites are not widely published, the available experimental data reveals clear structure-activity relationships regarding their effect on CYP46A1.
These relationships provide the foundational data upon which a predictive QSAR model could be built:
Impact of Hydroxylation: The introduction of hydroxyl groups at positions C-7, C-8, or C-14 in the Efavirenz structure consistently leads to a greater maximal activation of CYP46A1 compared to the parent drug. nih.govacs.org
Elimination of Inhibition: A significant finding is that these hydroxylations remove the inhibitory effect observed at higher concentrations of Efavirenz, potentially leading to a wider therapeutic window for CYP46A1 activation. nih.govacs.org
Positional Isomerism and Activity: The biological activity is highly dependent on the location of the hydroxyl groups. As established through docking studies, the dihydroxylation pattern (7,8- vs. 8,14-) determines the binding to different allosteric sites on CYP46A1, leading to distinct functional outcomes. nih.govmdpi.com This demonstrates that not just the presence, but the precise placement of functional groups is critical for activity.
Table 2: Structure-Activity Relationship (SAR) of Efavirenz Metabolites on CYP46A1
| Structural Feature | Observed Biological Effect | Reference |
|---|---|---|
| Hydroxylation at C-7, C-8, or C-14 | Increased maximal activation of CYP46A1. | nih.govacs.org |
| Hydroxylation at C-7, C-8, or C-14 | Reduced or eliminated enzyme inhibition at high concentrations. | nih.govacs.org |
| Dihydroxylation at C-7 and C-8 | Binds to the (S)-Efavirenz allosteric site. | mdpi.com |
| Dihydroxylation at C-8 and C-14 | Binds to the L-Glutamate allosteric site. | mdpi.com |
Prediction of Metabolic Fate and Sites of Hydroxylation Using Computational Tools
Before a compound is synthesized or tested in the lab, computational tools can predict its metabolic fate. These in silico systems use various approaches to identify which parts of a molecule are most likely to be modified by metabolic enzymes.
Several expert systems and computational programs are used for this purpose, including:
Metasite: This program predicts sites of metabolism by combining structural information about the substrate's complementarity with the enzyme's active site and rule-based reactivity methods. scielo.br
METEOR and MetaDrug: These are knowledge-based systems that contain databases of known metabolic transformations and predict metabolites by analogy. scielo.brscielo.br
For a compound like Efavirenz, these computational tools would analyze its structure and predict that the most probable metabolic reactions involve oxidation. The aromatic ring (containing positions 7 and 8) and the aliphatic cyclopropyl (B3062369) ring (containing position 14) would be identified as likely sites for hydroxylation by Cytochrome P450 enzymes. scielo.brscielo.br These predictions align perfectly with the experimentally observed primary metabolites of Efavirenz: 7-hydroxyefavirenz, 8-hydroxyefavirenz, and the subsequent secondary metabolite 8,14-dihydroxyefavirenz (B8820817). scielo.bracs.org
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Theoretical Toxicology) Predictions (focus on theoretical aspects)
In silico ADMET modeling predicts the pharmacokinetic and toxicological properties of a compound, which is crucial for assessing its potential as a drug candidate. acs.org Platforms like GastroPlus® and ADMET Predictor® are used to generate these theoretical predictions from a molecule's chemical structure. simulations-plus.com
For a dihydroxy metabolite like this compound, theoretical ADMET predictions would focus on several key areas:
Absorption and Distribution: Based on its structure, models would likely predict high plasma protein binding (over 99%), similar to the parent drug and other metabolites. acs.org This high degree of binding would limit the concentration of free drug available to cross biological membranes, including the blood-brain barrier. Despite this, low levels of Efavirenz metabolites have been detected in cerebrospinal fluid, indicating some central nervous system penetration. acs.org
Metabolism: Computational models can predict which enzymes are likely to be involved in the compound's metabolism. For dihydroxy-efavirenz, models would predict further metabolism via Phase II conjugation, primarily glucuronidation, which is the main pathway for the excretion of hydroxylated Efavirenz metabolites. drugbank.compharmgkb.org The models could also predict potential drug-drug interactions by assessing whether the compound might inhibit or induce key metabolic enzymes like CYP2B6 or CYP3A4. pharmgkb.orgnih.gov
Excretion: The primary route of excretion would be predicted to be renal (in the urine), following conversion to more water-soluble glucuronide conjugates. pharmgkb.org
Toxicology: Theoretical toxicology models can screen for potential liabilities, such as cardiotoxicity (e.g., hERG channel inhibition) or mutagenicity. researchgate.net These early-stage computational flags help prioritize which compounds should move forward in the development pipeline.
Table 3: Summary of Theoretical In Silico ADMET Predictions for Dihydroxy-Efavirenz Metabolites
| ADMET Property | Theoretical Prediction | Basis/Reference |
|---|---|---|
| A bsorption | Moderate to good oral absorption, but bioavailability influenced by metabolism. | nih.gov |
| D istribution | High plasma protein binding (>99%); limited blood-brain barrier penetration. | acs.org |
| M etabolism | Further metabolism via Phase II glucuronidation. Potential for interaction with CYP enzymes. | drugbank.compharmgkb.org |
| E xcretion | Primarily excreted as glucuronide metabolites in urine. | pharmgkb.org |
| T oxicology | Screened for potential off-target effects (e.g., hERG inhibition). | researchgate.net |
Future Research Directions and Emerging Avenues for Rac 7,14 Dihydroxy Efavirenz Research
Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics
The accurate and sensitive detection of rac 7,14-Dihydroxy Efavirenz (B1671121) in complex biological matrices is fundamental to understanding its metabolic fate and potential biological roles. Future research will necessitate the development of more sophisticated analytical methodologies.
Current methods for the analysis of Efavirenz and its metabolites, such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, provide a solid foundation. semanticscholar.orgplos.orgnih.gov However, the typically low concentrations of secondary metabolites like 7,14-Dihydroxy Efavirenz demand techniques with ultra-trace level sensitivity. semanticscholar.org
Future advancements are likely to focus on:
Enhanced Mass Spectrometry: Techniques like triple quadrupole mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) will be pivotal. semanticscholar.orgplos.orgmdpi.com These technologies offer superior selectivity and sensitivity, enabling the confident identification and quantification of trace-level metabolites.
Improved Chromatographic Separation: The development of novel stationary phases and the optimization of mobile phases in liquid chromatography will aim to improve the resolution of 7,14-Dihydroxy Efavirenz from other closely related metabolites. mdpi.com This is crucial for avoiding analytical interference and ensuring accurate quantification.
Miniaturized and High-Throughput Sample Preparation: Innovations in micro-solid phase extraction (μSPE) and other automated sample preparation techniques will be essential for processing large numbers of samples efficiently, a key requirement for comprehensive metabolomics studies. mdpi.com
A comparative overview of current and emerging analytical techniques is presented below:
| Analytical Technique | Current Application | Future Direction |
| HPLC-UV | General quantification of Efavirenz and primary metabolites. semanticscholar.org | Limited utility for trace analysis of secondary metabolites. |
| LC-MS/MS | Targeted quantification of Efavirenz and its known metabolites. semanticscholar.orgplos.org | Development of more sensitive and specific MRM transitions for 7,14-Dihydroxy Efavirenz. semanticscholar.org |
| UPLC-HRMS | High-resolution analysis for metabolite identification. semanticscholar.org | Untargeted metabolomics to discover novel metabolic pathways related to 7,14-Dihydroxy Efavirenz. |
| μSPE | Not widely applied for Efavirenz metabolites. | Integration with LC-MS/MS for high-throughput analysis of biological samples. mdpi.com |
In-depth Mechanistic Investigations of Novel Biological Interactions
Beyond its role as a metabolite, rac 7,14-Dihydroxy Efavirenz may possess its own unique biological activities. A significant area of future research will be to elucidate the mechanisms through which this compound interacts with cellular components.
Initial studies have suggested that Efavirenz and its hydroxylated metabolites can interact with various enzymes, including cytochrome P450s. nih.govresearchgate.net For instance, Efavirenz metabolism is primarily catalyzed by CYP2B6 and to a lesser extent by CYP2A6. nih.gov Research has also shown that metabolites of Efavirenz can activate cytochrome P450 46A1 (CYP46A1), an enzyme involved in cholesterol metabolism in the brain. nih.govmdpi.comnih.gov
Future mechanistic studies will likely explore:
Enzyme Interactions: Investigating the binding affinity and modulatory effects of this compound on a broader range of enzymes beyond those involved in its formation. This could reveal novel off-target effects.
Receptor Binding Assays: Screening for potential interactions with nuclear receptors and other cellular receptors to identify signaling pathways that may be modulated by this metabolite.
Cellular Pathway Analysis: Utilizing cell-based assays to determine the impact of this compound on specific cellular processes, such as apoptosis, inflammation, or oxidative stress.
Exploration of Stereoisomer-Specific Biological Roles and Differentiated Activities
The "rac" prefix in this compound indicates that it is a racemic mixture, containing equal amounts of two enantiomers. These stereoisomers can have distinct pharmacological and toxicological properties. A critical avenue for future research is the separation and individual characterization of these enantiomers.
The importance of stereochemistry in drug action is well-established. For example, only the (S)-isomer of Efavirenz is active against HIV reverse transcriptase. mdpi.com It is plausible that the enantiomers of 7,14-Dihydroxy Efavirenz also exhibit differential biological activities.
Future research in this area will involve:
Chiral Separation: Developing and applying chiral chromatography methods to isolate the individual (R)- and (S)-enantiomers of 7,14-Dihydroxy Efavirenz.
Stereospecific Biological Assays: Evaluating the purified enantiomers in a range of biological assays to determine if they have different potencies or even opposing effects on cellular targets.
Computational Modeling: Using molecular docking and other computational tools to predict and understand the stereospecific interactions of the enantiomers with biological macromolecules.
Applications in Biomarker Discovery Research (academic focus, not clinical diagnostic)
For example, the formation of hydroxylated Efavirenz metabolites is linked to the activity of CYP2B6 and CYP2A6. nih.gov Genetic variations in these enzymes can lead to significant inter-individual differences in Efavirenz metabolism. iu.edu
Future research could explore the use of this compound as a biomarker in the following academic research areas:
Pharmacogenomics Research: Investigating the correlation between genetic polymorphisms in drug-metabolizing enzymes and the plasma or tissue concentrations of this compound. semanticscholar.orgplos.org
Drug-Drug Interaction Studies: Using changes in the levels of this metabolite to probe the inductive or inhibitory effects of co-administered drugs on Efavirenz metabolism. nih.gov
Metabolic Phenotyping: Exploring the potential of this compound as part of a panel of metabolites to characterize an individual's metabolic phenotype.
Integration of Systems Biology and Omics Technologies in Metabolite Research
A systems biology approach, integrating various "omics" technologies, will provide a more holistic understanding of the role of this compound. By combining metabolomics with genomics, transcriptomics, and proteomics, researchers can construct comprehensive models of the metabolic networks influenced by this compound.
For instance, metabolomic studies can identify changes in the levels of various metabolites in response to Efavirenz treatment, while genomic and transcriptomic analyses can reveal alterations in the expression of genes and proteins involved in these metabolic pathways. mdpi.com
Future research integrating these technologies could focus on:
Multi-Omics Data Integration: Developing computational frameworks to integrate data from different omics platforms to identify key pathways and regulatory networks affected by this compound.
Metabolic Flux Analysis: Using stable isotope labeling to trace the metabolic fate of Efavirenz and quantify the flux through different metabolic pathways leading to the formation of 7,14-Dihydroxy Efavirenz.
Network Pharmacology: Applying network-based approaches to predict potential protein targets and biological functions of this metabolite based on its chemical structure and its position within metabolic networks.
Potential for Chemical Probe Development based on Metabolite Structure and Activity
The chemical structure of this compound could serve as a scaffold for the development of novel chemical probes. These probes are valuable tools for studying biological systems, allowing for the selective labeling and visualization of specific proteins or the modulation of particular biological pathways.
For example, if this compound is found to have a specific and potent interaction with a particular enzyme or receptor, its structure could be modified to create a probe with high affinity and selectivity for that target.
Future research in this area might involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues of this compound to identify the key structural features responsible for its biological activity. researchgate.net
Probe Conjugation: Attaching reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to the 7,14-Dihydroxy Efavirenz scaffold to create probes for use in various biochemical and cell-based assays.
Target Identification and Validation: Using the developed chemical probes in proteomic experiments to identify their cellular binding partners and validate these interactions.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing rac 7,14-Dihydroxy Efavirenz and its metabolites in vitro?
- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for structural elucidation and purity assessment. For example, sulfated and glucuronidated metabolites can be differentiated using reversed-phase HPLC with UV detection at 254 nm . Ensure calibration with certified reference standards to minimize quantification errors.
Q. How can researchers design initial pharmacokinetic studies to evaluate This compound brain penetration?
- Methodological Answer : Use rodent models (e.g., 5XFAD mice) with oral or intraperitoneal administration. Measure plasma and brain tissue concentrations at timed intervals post-dose. Normalize data to account for blood-brain barrier variability and use liquid scintillation counting or LC-MS for metabolite quantification .
Q. What statistical approaches are appropriate for analyzing variability in brain cholesterol levels after This compound treatment?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in longitudinal studies. Include covariates like sex, age, and baseline cholesterol levels. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions in small sample sizes .
Advanced Research Questions
Q. How do researchers reconcile discrepancies between This compound’s in vitro CYP46A1 activation potency and in vivo efficacy?
- Methodological Answer : Conduct co-incubation assays with human recombinant CYP46A1 and primary neuronal cultures to assess metabolite interactions. Adjust experimental parameters (e.g., enzyme-to-substrate ratios, incubation times) to mimic in vivo conditions. Compare results with positron emission tomography (PET) imaging of 24-hydroxycholesterol in animal models .
Q. What experimental designs optimize the detection of synergistic effects between This compound and other Efavirenz metabolites?
- Methodological Answer : Use factorial design (e.g., 2×2 matrix) to test metabolite combinations at varying concentrations. Measure outcomes like acetyl-CoA levels or amyloid-β reduction. Apply response surface methodology to identify optimal dose ratios and minimize confounding variables .
Q. How should researchers address conflicting data on This compound’s cognitive benefits in Alzheimer’s disease models?
- Methodological Answer : Standardize behavioral assays (e.g., Morris water maze, fear conditioning) across labs to reduce protocol-driven variability. Perform meta-analyses of published datasets with random-effects models to quantify heterogeneity. Validate findings in secondary models, such as induced pluripotent stem cell (iPSC)-derived neurons .
Q. What strategies ensure reproducibility in synthesizing This compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Document reaction conditions (solvent, temperature, catalysts) in detail using electronic lab notebooks. Validate synthetic routes with nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Share raw data and spectra via open-access repositories to enable peer verification .
Methodological Best Practices
Q. How can researchers ensure data integrity in studies involving This compound?
- Guidance : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data storage. Use version-controlled databases for experimental records and perform blind analyses to reduce bias. Cross-validate key findings with orthogonal assays (e.g., ELISA for amyloid-β alongside mass spectrometry) .
Q. What ethical considerations apply when publishing negative or inconclusive results for This compound?
- Guidance : Disclose all experimental conditions, including batch-to-batch variability in compound synthesis. Use preprint servers to share negative results early and avoid publication bias. Follow journal guidelines for supplementary materials to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
